molecular formula C9H8BrFO2 B144643 Methyl 2-(bromomethyl)-5-fluorobenzoate CAS No. 138786-65-9

Methyl 2-(bromomethyl)-5-fluorobenzoate

Cat. No.: B144643
CAS No.: 138786-65-9
M. Wt: 247.06 g/mol
InChI Key: MWSNENBHAODEGV-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate typically involves the bromination of methyl 5-fluorobenzoate. One common method includes the reaction of methyl 5-fluorobenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-5-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of methyl 5-fluorobenzoate.

    Oxidation: Formation of 5-fluoro-2-carboxybenzoic acid.

Scientific Research Applications

Chemistry: Methyl 2-(bromomethyl)-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used to synthesize molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-fluorobenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Methyl 2-(chloromethyl)-5-fluorobenzoate
  • Methyl 2-(iodomethyl)-5-fluorobenzoate
  • Methyl 2-(bromomethyl)-4-fluorobenzoate

Comparison: Methyl 2-(bromomethyl)-5-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability. The fluorine atom enhances the compound’s lipophilicity and can influence its biological activity. The position of the substituents on the benzene ring also plays a crucial role in determining the compound’s reactivity and applications.

Biological Activity

Methyl 2-(bromomethyl)-5-fluorobenzoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group and a fluorine atom attached to a benzoate structure. The presence of fluorine enhances the compound's lipophilicity and pharmacokinetic properties, which can improve its efficacy as a drug candidate. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for modifications that can lead to biologically active derivatives.

The primary mechanism of action for this compound involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, enabling the formation of covalent bonds with various nucleophiles, which is crucial for synthesizing new compounds with desired biological properties. Additionally, the fluorine atom can influence the electronic properties of the molecule, affecting its interactions with biological targets.

Biological Activities

Research indicates that this compound and its derivatives may exhibit several pharmacological activities:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have indicated that modifications to the compound can enhance its selectivity and potency against specific cancer cell lines.
  • Antimicrobial Effects : The compound has potential applications in developing antimicrobial agents due to its ability to interact with microbial targets.
  • Anti-inflammatory Activity : Certain derivatives may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves the bromination of methyl 5-fluorobenzoate. This reaction can be performed under various conditions to optimize yield and purity. The synthetic route often includes:

  • Bromination : Introducing the bromomethyl group onto the aromatic ring.
  • Purification : Using techniques such as recrystallization or chromatography to obtain pure product.
  • Characterization : Employing NMR, IR spectroscopy, and mass spectrometry for structural confirmation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of proliferation in cancer cell lines,
AntimicrobialPotential use in developing antimicrobial agents
Anti-inflammatoryPossible application in treating inflammation,

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives, it was found that certain modifications led to enhanced activity against breast cancer cells (MCF-7). The derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSNENBHAODEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569255
Record name Methyl 2-(bromomethyl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138786-65-9
Record name Methyl 2-(bromomethyl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(bromomethyl)-5-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

With no precautions to maintain a dry atmosphere, methyl 5-fluoro-2-methylbenzoate (Maybridge, 5 g, 29.7 mmole) was dissolved in CCl4 (50 mL). N-bromosuccinimide (5.82 g, 32.7 mmol) and benzoyl peroxide (0.36 g, 1.48 mmole) were added and the reaction brought to reflux overnight. An additional 0.3 eq of NBS and 0.01 eq of benzoyl peroxide was added and the reaction refluxed for 4 hrs, then cooled, filtered and concentrated. The residue was chromatographed on silica eluting with a gradient of 0-10% EtOAc/Hexanes. The fractions were collected to give the product, which was a mixture of mono and bis-brominated materials, as a clear oil.
Quantity
5 g
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reactant
Reaction Step One
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5.82 g
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reactant
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0.36 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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